molecular formula C10H19NO3 B124345 tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 142733-64-0

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Cat. No. B124345
CAS RN: 142733-64-0
M. Wt: 201.26 g/mol
InChI Key: PCPNTJQMXAHNOA-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate” is a chemical compound with the molecular formula C10H19NO3 . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate” consists of a cyclobutyl ring with a hydroxymethyl group attached to one of the carbons. This is further linked to a carbamate group via a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate” include a density of 1.1±0.1 g/cm3, a boiling point of 317.9±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C. The compound also has an enthalpy of vaporization of 64.8±6.0 kJ/mol and a flash point of 146.1±19.3 °C .

Scientific Research Applications

Diels-Alder Reactions

TERT-BUTYL TRANS-3-HYDROXYMETHYLCYCLOBUTYLCARBAMATE serves as a valuable precursor for generating t-Boc–N=O, which is commonly employed in Diels-Alder reactions. These cycloaddition reactions are fundamental in organic synthesis, allowing the construction of complex ring systems. Researchers utilize this compound to introduce functional groups into target molecules via Diels-Alder chemistry .

Hydrogen Bonding Studies

In the solid state, simple multifunctional compounds like TERT-BUTYL TRANS-3-HYDROXYMETHYLCYCLOBUTYLCARBAMATE exhibit intriguing hydrogen bonding patterns. Researchers investigate its crystal structures to understand and predict hydrogen bonding interactions. Similar compounds, such as N-pivaloylhydroxylamine and tert-butyl carbamate, have also demonstrated interesting hydrogen bonding networks .

Structural Determination

The X-ray structure of TERT-BUTYL TRANS-3-HYDROXYMETHYLCYCLOBUTYLCARBAMATE has been determined for the first time. The compound forms ribbons composed of parallel chains of molecules linked by C=O···H–N and C=O···H–O hydrogen bonds. Comparing its structure to related compounds provides insights into its solid-state behavior .

Synthesis of N-Boc-Protected Anilines

Researchers employ tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. These anilines serve as versatile intermediates in various organic transformations, including medicinal chemistry and materials science .

Tetrasubstituted Pyrrole Synthesis

TERT-BUTYL TRANS-3-HYDROXYMETHYLCYCLOBUTYLCARBAMATE participates in the synthesis of tetrasubstituted pyrroles. These heterocyclic compounds play essential roles in pharmaceuticals, agrochemicals, and natural product synthesis. The ester or ketone groups introduced at the C-3 position enhance their reactivity and functional diversity .

properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPNTJQMXAHNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192606
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

CAS RN

130369-05-0, 167081-37-0
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130369-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate
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Record name tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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